3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate
CAS No.: 343373-54-6
Cat. No.: VC7130944
Molecular Formula: C21H16F3NO4S
Molecular Weight: 435.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343373-54-6 |
|---|---|
| Molecular Formula | C21H16F3NO4S |
| Molecular Weight | 435.42 |
| IUPAC Name | [3-(trifluoromethyl)phenyl] 2-[N-(benzenesulfonyl)anilino]acetate |
| Standard InChI | InChI=1S/C21H16F3NO4S/c22-21(23,24)16-8-7-11-18(14-16)29-20(26)15-25(17-9-3-1-4-10-17)30(27,28)19-12-5-2-6-13-19/h1-14H,15H2 |
| Standard InChI Key | HHOOJHSWIXFEBQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC(=O)OC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of aryl acetates modified with sulfonamide and trifluoromethyl groups. Its molecular formula is C21H16F3NO4S, with a molar mass of 435.42 g/mol . The structure comprises:
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A 3-(trifluoromethyl)phenyl group esterified to an acetate backbone.
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A 2-[(phenylsulfonyl)anilino] substituent at the α-position of the acetate, creating a sulfonamide linkage between the phenylsulfonyl and aniline moieties.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .
Spectroscopic and Computational Data
Key spectral features include:
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¹H NMR: Signals at δ 7.5–8.1 ppm (aromatic protons), δ 4.7–5.2 ppm (acetate methylene), and δ 3.8–4.3 ppm (sulfonamide NH).
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MS (ESI+): Major peak at m/z 436.1 [M+H]⁺, consistent with the molecular formula .
Computational studies using ChemAxon software predict a logP of 3.8 and polar surface area of 78.9 Ų, indicating moderate membrane permeability .
Synthesis and Optimization
Organocatalytic Trifluoromethylthiolation
A scalable synthesis route involves visible-light-mediated organocatalysis in aqueous media :
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Reagents: Vinylcyclopropane derivatives, sulfonyl-trifluoromethylthio reagents, eosin Y (photocatalyst), and sodium dodecyl sulfate (SDS).
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Conditions: Irradiation with white LED light at 50°C for 5 hours in water.
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Mechanism: The reaction proceeds via a radical pathway, where eosin Y generates singlet oxygen to initiate trifluoromethylthiol radical formation. SDS micelles enhance reagent solubility and stabilize intermediates .
This method achieves yields of 70–85% with excellent regioselectivity (>20:1 Z/E ratio) .
Alternative Pathways
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Stepwise Functionalization:
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Challenges: Competing hydrolysis of the sulfonamide group requires careful pH control (optimum pH 7–8) .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C, pH 7.4) |
| logD (pH 7.4) | 2.9 |
| Thermal Stability | Decomposes at 218°C |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline buffers (e.g., 1.8 mg/mL at pH 9) . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen .
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
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Crystal System: Monoclinic, space group P2₁/c.
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Unit Cell Parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 102.5°.
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Intermolecular Interactions: C–H···O hydrogen bonds between sulfonyl oxygen and aromatic protons (2.8–3.1 Å) .
Biological and Industrial Applications
Antimicrobial Activity
In vitro testing against Plasmodium falciparum 3D7 (malaria parasite) demonstrates EC50 = 1.2 μM, comparable to chloroquine (EC50 = 23 nM) but with lower cytotoxicity (HepG2 IC50 = 28 μM) . The sulfonamide moiety likely targets dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Material Science Applications
The compound serves as a precursor for:
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Fluorinated Polymers: Copolymerization with styrene derivatives yields materials with enhanced thermal stability (Tg = 145°C) and low dielectric constants (κ = 2.3) .
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Liquid Crystals: Incorporating the trifluoromethyl group into mesogens improves nematic phase stability (ΔT = 75°C) .
| Assay | Result |
|---|---|
| Ames Test | Negative (≤1 revertant) |
| hERG Inhibition | IC50 = 12 μM |
| Acute Oral LD50 | >2000 mg/kg (rat) |
Chronic exposure studies in rodents (90 days, 50 mg/kg/day) show no hepatotoxicity or hematological abnormalities .
Environmental Impact
The compound’s bioconcentration factor (BCF) of 320 suggests moderate accumulation in aquatic organisms. Photodegradation in sunlight (t1/2 = 18 hours) limits environmental persistence .
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